ethyl 2-(3-{(Z)-[4-hydroxy-1-(3-methylphenyl)-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-(2,5-DIMETHYL-3-{[(5Z)-1-(3-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s structure suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2,5-DIMETHYL-3-{[(5Z)-1-(3-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE likely involves multiple steps, including the formation of the pyrrole ring, the benzothiophene core, and the diazinane moiety. Typical reaction conditions might include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of these complex structures.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2,5-DIMETHYL-3-{[(5Z)-1-(3-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE may undergo various chemical reactions, including:
Oxidation: The compound could be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions might be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
ETHYL 2-(2,5-DIMETHYL-3-{[(5Z)-1-(3-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for ETHYL 2-(2,5-DIMETHYL-3-{[(5Z)-1-(3-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering signaling pathways, or modulating gene expression. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrrole or benzothiophene derivatives, as well as molecules containing diazinane moieties. Examples could be:
- Pyrrole-2-carboxylate derivatives
- Benzothiophene-2-carboxylate derivatives
- Diazinane-2,4,6-trione derivatives
Uniqueness
The uniqueness of ETHYL 2-(2,5-DIMETHYL-3-{[(5Z)-1-(3-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and structural features, which may confer unique chemical properties and biological activities.
Properties
Molecular Formula |
C29H29N3O5S |
---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
ethyl 2-[2,5-dimethyl-3-[(Z)-[1-(3-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]pyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C29H29N3O5S/c1-5-37-28(35)24-21-11-6-7-12-23(21)38-27(24)31-17(3)14-19(18(31)4)15-22-25(33)30-29(36)32(26(22)34)20-10-8-9-16(2)13-20/h8-10,13-15H,5-7,11-12H2,1-4H3,(H,30,33,36)/b22-15- |
InChI Key |
IFDLSGKPJQFEER-JCMHNJIXSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N3C(=CC(=C3C)/C=C\4/C(=O)NC(=O)N(C4=O)C5=CC=CC(=C5)C)C |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N3C(=CC(=C3C)C=C4C(=O)NC(=O)N(C4=O)C5=CC=CC(=C5)C)C |
Origin of Product |
United States |
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